molecular formula C11H12N2O6 B13886392 Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate

Cat. No.: B13886392
M. Wt: 268.22 g/mol
InChI Key: NCIQJYXOKNRGAR-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate is a high-purity chemical compound offered for research and further manufacturing applications. This nitrated benzoate ester derivative is characterized by the presence of both an aminoacetate and a nitro functional group on the benzene ring, making it a valuable intermediate in synthetic organic chemistry . Compounds of this class are frequently employed in the exploration of novel synthetic pathways, particularly in the development of pharmacologically active molecules . The structural features of this molecule, including the electron-withdrawing nitro group and the flexible 2-methoxy-2-oxoethyl (methyl glycinate) side chain, provide multiple sites for chemical modification. This allows researchers to utilize it as a key building block for the construction of more complex heterocyclic systems or functionalized aromatic targets . It is supplied with a typical purity of ≥97% and requires storage in a sealed container under dry conditions at 2-8°C to ensure stability . This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for direct human use. Please refer to the Safety Data Sheet for proper handling and hazard information.

Properties

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate

InChI

InChI=1S/C11H12N2O6/c1-18-10(14)6-12-8-5-7(11(15)19-2)3-4-9(8)13(16)17/h3-5,12H,6H2,1-2H3

InChI Key

NCIQJYXOKNRGAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Methyl Benzoate Derivatives

A common preparative step is the nitration of methyl benzoate derivatives to introduce the nitro group at the desired position. For example, methyl 3-methylbenzoate can be nitrated using a mixture of nitric acid and acetic anhydride under controlled temperature (ice-bath conditions) to yield methyl 3-methyl-2-nitrobenzoate. The reaction is typically carried out by:

  • Adding nitric acid dropwise to acetic anhydride at 0°C.
  • Slowly adding the methyl benzoate derivative to the nitrating mixture.
  • Stirring at 30°C for several hours.
  • Workup includes removal of excess reagents by distillation, precipitation in ice water, filtration, and recrystallization from ethanol to purify the nitrobenzoate ester.

This method achieves high yields (~98%) and good regioselectivity, although some isomeric byproducts may form (e.g., methyl 3-methyl-4-nitrobenzoate).

Amino Functionalization via Substitution or Coupling

The introduction of the 2-methoxy-2-oxoethyl amino group is achieved by reacting the nitrobenzoate intermediate with suitable aminoalkylating agents. This can involve:

  • Nucleophilic substitution of a halogenated intermediate with 2-methoxy-2-oxoethyl amine.
  • Coupling reactions where the amino group is introduced via reductive amination or amide bond formation.

Patent literature describes processes where methyl 2-((2'-cyanobiphenyl-4-yl)methylamino)-3-nitrobenzoate compounds are prepared by reacting methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate with appropriate alkylating agents under base catalysis, followed by deprotection and reduction steps to yield amino-substituted nitrobenzoates.

Esterification and Purification

The methyl ester group is generally preserved throughout synthesis, but in some cases, esterification is performed post-functionalization using catalysts like thionyl chloride or concentrated sulfuric acid in solvents such as chloroform, polar aprotic solvents, or hydrocarbons.

Purification steps typically involve:

  • Recrystallization from absolute ethanol or other suitable solvents.
  • Filtration and washing with ice water to remove impurities.
  • Use of chromatographic methods or HPLC for purity analysis.

Continuous Flow and Industrial Scale Considerations

Recent advances include the use of continuous flow nitration processes to improve safety, control, and scalability of the nitration step, which is a key reaction in the preparation of nitrobenzoate intermediates. These processes allow for:

  • Controlled reaction conditions reducing side reactions.
  • Improved reproducibility and batch-to-batch consistency.
  • Safer handling of hazardous nitrating agents.

Such methods are favored by pharmaceutical intermediate manufacturers, especially in China, where production scales can reach up to 100 metric tons per year with purity consistently above 98%.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Notes Yield / Purity
1 Nitration Nitric acid + Acetic anhydride, 0–30°C Ice-bath addition, 3–4 hours reaction ~98% yield, regioisomer mix (72:28)
2 Amino Functionalization Aminoalkylating agent, base catalyst, solvent May involve Boc protection/deprotection High regioselectivity, requires reduction steps
3 Esterification (if needed) Thionyl chloride or sulfuric acid, polar solvents Maintains methyl ester group High conversion
4 Purification Recrystallization from ethanol, filtration Removes isomers and impurities Purity ≥ 98% (HPLC)

Research Findings and Analytical Data

  • Purity and Composition: HPLC analysis confirms the high purity of methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate, often exceeding 98% with minimal residual solvents and heavy metals within ICH Q3C and ICP-MS guidelines.
  • Physical Properties: The compound typically appears as a pale yellow crystalline powder, melting point around 98–102°C, soluble in DMSO, methanol, and dichloromethane but insoluble in water.
  • Stability: Stable under dry conditions at 2–8°C, with moisture content below 0.5% (Karl Fischer titration).
  • Scale-up Feasibility: The process is amenable to industrial scale production with robust reaction steps that are less sensitive to input variations, enabling large batch manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: 3-amino-4-nitrobenzoic acid.

    Reduction: 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoic acid.

    Substitution: Derivatives with substituted amino groups.

Scientific Research Applications

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways. The amino group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

Methyl 4-(2-Methoxy-2-oxoethyl)-3-nitrobenzoate (CAS 334952-07-7)
  • Structural Difference : The nitro and 2-methoxy-2-oxoethyl groups are transposed (nitro at position 3, oxoethyl at position 4).
  • Impact : Positional isomerism significantly alters electronic properties. The target compound’s nitro group at position 4 may enhance electrophilic substitution reactivity compared to this isomer.
  • Solubility: Soluble in chloroform, methanol, and DMSO, similar to the target compound .
Methyl 3-(methoxycarbonyl)methyl)-4-nitrobenzoate (CAS 154078-86-1)
  • Structural Difference: A methoxycarbonylmethyl group replaces the (2-methoxy-2-oxoethyl)amino group.

Amino Group Modifications

Methyl 3-((2-hydroxy-2-phenylethyl)amino)-4-nitrobenzoate
  • Structural Difference : The 2-methoxy-2-oxoethyl group is replaced with a hydroxy-phenylethyl chain.
  • Impact : The phenyl ring introduces steric bulk and lipophilicity, which could affect membrane permeability in biological systems. This analog may exhibit different pharmacokinetic profiles compared to the target compound .
Methyl 3-(3-((tert-butoxycarbonyl)amino)propoxy)-4-nitrobenzoate
  • Structural Difference: An ether-linked tert-butoxycarbonyl (Boc)-protected aminopropoxy group replaces the aminoethyl moiety.
  • Impact: The Boc group acts as a protecting agent, making this compound more stable under basic conditions.

Nitro Group Derivatives

Methyl 4-amino-3-hydroxybenzoate (CAS 63435-16-5)
  • Structural Difference: The nitro group is replaced with a hydroxyl group, and the 3-position has an amino substituent.
  • This derivative is less reactive in reduction reactions compared to the target compound .
Ethyl 3-methyl-4-nitrobenzoate
  • Structural Difference: A methyl group replaces the amino-oxoethyl substituent.
  • However, the lack of functional groups limits its utility in complex synthesis pathways .

Solubility and Reactivity

  • The target compound’s amino group enhances solubility in polar solvents (e.g., DMSO) compared to analogs lacking hydrogen-bonding substituents .
  • The nitro group at position 4 increases electrophilicity, making it more reactive toward nucleophilic aromatic substitution than positional isomers .

Biological Activity

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate, with the CAS number 154078-86-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₁N₁O₆
Molecular Weight253.208 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available
LogP1.62010

The compound's biological activity is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates that may interact with biological macromolecules. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study conducted by Atwell et al. (1994), the compound demonstrated effective inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. For instance, a study highlighted that the compound reduced cell viability in human cancer cell lines significantly, indicating its potential as an anticancer agent .

Case Studies

  • Study on Antimicrobial Efficacy : Atwell et al. (1994) reported that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 12.5 µg/mL to 50 µg/mL depending on the bacterial strain .
  • Anticancer Activity : In a recent study, the compound was tested against various cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent decrease in cell proliferation with an IC50 value of approximately 20 µM for breast cancer cells .

Research Findings

Recent findings suggest that modifications to the molecular structure of this compound could enhance its biological activity. For example, derivatives with different substituents on the aromatic ring have shown improved potency against specific targets .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting methyl 3-amino-4-nitrobenzoate with methyl glycolyl chloride under basic conditions (e.g., triethylamine in dichloromethane) at 0–25°C. Purification typically involves column chromatography using gradients of ethyl acetate/hexane (1:1 → 3:1) to isolate the product . Monitoring reaction progress via TLC (silica gel, UV visualization) is critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals using DEPT and 2D techniques (HSQC, HMBC) to resolve overlaps, especially for the aminoethyl and ester moieties.
  • IR Spectroscopy : Confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹, nitro N=O at ~1520/1350 cm⁻¹).
  • Mass Spectrometry (ESI/HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), use SHELXL for structure refinement .

Q. How are common impurities or by-products identified during synthesis?

  • Methodological Answer : Common impurities include unreacted starting materials, ester hydrolysis products, or regioisomers. Analytical HPLC (C18 column, acetonitrile/water gradient) or GC-MS can detect these. For example, incomplete substitution at the amino group may yield methyl 3-amino-4-nitrobenzoate, identifiable by a distinct retention time .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives of this compound be resolved?

  • Methodological Answer : Rotational isomers (due to the C–N bond in the aminoethyl group) may cause split signals. Use variable-temperature NMR (e.g., 25–80°C in DMSO-d6) to coalesce peaks. Alternatively, crystallize the compound and compare experimental X-ray data (SHELX-refined) with DFT-optimized structures to confirm conformers .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF/ethanol mixtures) to enhance hydrogen bonding between nitro, ester, and amino groups.
  • Crystallization Conditions : Slow evaporation at 4°C or vapor diffusion (ether into DCM).
  • Hydrogen Bond Analysis : Apply graph-set analysis (Etter’s rules) to predict packing motifs. SHELXD/SHELXE can assist in solving twinned or low-resolution structures .

Q. How does the nitro group influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The nitro group meta-directs electrophilic attacks but activates the ring for NAS at the para position. For example, under basic conditions, the nitro group stabilizes the Meisenheimer complex, enabling substitution with thiols or amines. Monitor reaction progress via LC-MS and isolate products using preparative HPLC .

Q. How to design a structure-activity relationship (SAR) study for derivatives targeting DNA gyrase?

  • Methodological Answer :

  • Derivatization : Modify the ester (e.g., hydrolyze to carboxylic acid), reduce nitro to amine, or substitute the methoxy group with halogens.
  • Biological Assays : Test inhibition of DNA gyrase ATPase activity (via malachite green assay) and antibacterial efficacy against Acinetobacter baumannii (MIC determination).
  • Computational Modeling : Dock derivatives into the gyrase ATP-binding pocket (PDB: 1KZN) using AutoDock Vina to correlate substituent effects with binding affinity .

Q. What in silico parameters predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Calculate logP (e.g., XLogP3) to assess membrane permeability.
  • Hydrogen Bonding : Use Molinspiration to count donors/acceptors; >3 acceptors may reduce BBB penetration.
  • Metabolic Stability : Simulate CYP450 metabolism (e.g., CYP3A4) with StarDrop or Schrödinger.
  • Toxicity : Apply ProTox-II to predict hepatotoxicity based on structural alerts (e.g., nitro groups) .

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